molecular formula C17H22N2O2 B14533381 (3aS)-7-(Hexyloxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one CAS No. 62324-93-0

(3aS)-7-(Hexyloxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one

Cat. No.: B14533381
CAS No.: 62324-93-0
M. Wt: 286.37 g/mol
InChI Key: BOTXWYLQFJMTBO-HNNXBMFYSA-N
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Description

(3aS)-7-(Hexyloxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexyloxy group and a tetrahydrobenzoindazole core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS)-7-(Hexyloxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.

    Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via an etherification reaction, where a hexyloxy halide reacts with the hydroxyl group of the intermediate compound.

    Reduction and Cyclization: The final step involves the reduction of the intermediate compound followed by cyclization to form the tetrahydrobenzoindazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(3aS)-7-(Hexyloxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be facilitated by reagents like halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce dihydro or tetrahydro derivatives.

Scientific Research Applications

(3aS)-7-(Hexyloxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS)-7-(Hexyloxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3aS)-7-(Methoxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one: Similar structure with a methoxy group instead of a hexyloxy group.

    (3aS)-7-(Ethoxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one: Similar structure with an ethoxy group instead of a hexyloxy group.

Uniqueness

The uniqueness of (3aS)-7-(Hexyloxy)-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one lies in its hexyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

62324-93-0

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

(3aS)-7-hexoxy-2,3a,4,5-tetrahydrobenzo[g]indazol-3-one

InChI

InChI=1S/C17H22N2O2/c1-2-3-4-5-10-21-13-7-9-14-12(11-13)6-8-15-16(14)18-19-17(15)20/h7,9,11,15H,2-6,8,10H2,1H3,(H,19,20)/t15-/m0/s1

InChI Key

BOTXWYLQFJMTBO-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCOC1=CC2=C(C=C1)C3=NNC(=O)[C@H]3CC2

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C3=NNC(=O)C3CC2

Origin of Product

United States

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